molecular formula C8H12ClN3 B2632519 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine CAS No. 133062-14-3

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

Cat. No.: B2632519
CAS No.: 133062-14-3
M. Wt: 185.66
InChI Key: UIRCLEYGFYRYLR-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine (CAS: 133062-14-3) is a trisubstituted pyrimidine derivative featuring a chlorine atom at position 4, a 2-methylpropyl (isobutyl) group at position 6, and an amine group at position 2. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its chlorine substituent, which facilitates nucleophilic substitution reactions. Its structural framework is analogous to bioactive pyrimidines, making it valuable for developing antimalarial, anticancer, and antimicrobial agents .

Properties

IUPAC Name

4-chloro-6-(2-methylpropyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5(2)3-6-4-7(9)12-8(10)11-6/h4-5H,3H2,1-2H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRCLEYGFYRYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(2-methylpropyl)pyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidine derivatives are highly tunable, with substituents dictating physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) CAS Number Molecular Weight (g/mol) Key Features Reference
4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine Cl (4), 2-methylpropyl (6), NH₂ (2) 133062-14-3 199.68 Bulky isobutyl group enhances lipophilicity
4-Chloro-6-isopropylpyrimidin-2-amine Cl (4), isopropyl (6), NH₂ (2) 26032-72-4 185.66 Smaller alkyl chain improves solubility
4-Chloro-6-methylpyrimidin-2-amine Cl (4), methyl (6), NH₂ (2) 29509-92-0 143.57 Minimal steric hindrance, high reactivity
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), methoxy (6), methyl (2) 88474-31-1 187.63 Methoxy group increases polarity

Key Observations :

  • Reactivity : Chlorine at position 4 is a common electrophilic site for cross-coupling reactions (e.g., Suzuki-Miyaura), but steric bulk from the isobutyl group may slow nucleophilic substitution compared to smaller substituents .

Insights :

  • Microwave-assisted synthesis (e.g., ) improves reaction rates but may reduce yields due to harsh conditions.
  • Bulky substituents (e.g., 2-methylpropyl) necessitate careful purification, as seen in the target compound’s 76% yield via column chromatography .

Critical Analysis :

  • The target compound’s isobutyl group may enhance target binding in antimalarial applications but could reduce solubility, necessitating formulation adjustments.
  • Sulfur-containing analogs (e.g., 2-(2-methylpropyl)-thiazole) demonstrate flavor-enhancing properties in fruits, highlighting pyrimidines' versatility beyond pharmacology .

Biological Activity

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Overview of the Compound

4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of a chloro group and a branched alkyl substituent. Its structural formula can be represented as follows:

C9H12ClN5\text{C}_9\text{H}_{12}\text{Cl}\text{N}_5

Biological Activities

1. Antimicrobial Properties

Research indicates that 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine exhibits significant antimicrobial activity. Preliminary studies have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism appears to involve inhibition of essential bacterial enzymes or pathways, leading to reduced viability of the pathogens.

Table 1: Antimicrobial Efficacy of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Streptococcus pneumoniae4 µg/mL

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

The biological activity of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory responses, thereby disrupting these processes.
  • Receptor Modulation : It may also interact with receptors associated with inflammation, modifying their activity and leading to reduced inflammatory responses .

Case Studies and Research Findings

Several studies have examined the biological activity of 4-Chloro-6-(2-methylpropyl)pyrimidin-2-amine:

  • Study on Antimicrobial Activity : In vitro assays demonstrated that the compound effectively inhibited the growth of MRSA at concentrations as low as 8 µg/mL. Further investigations revealed that it does not exhibit significant cytotoxicity towards human cell lines at therapeutic concentrations.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced edema and levels of pro-inflammatory cytokines compared to control groups. This suggests a promising avenue for further development in treating inflammatory diseases.

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